molecular formula C12H8BrFO B1585945 3-Bromo-4'-fluorodiphenyl ether CAS No. 50904-38-6

3-Bromo-4'-fluorodiphenyl ether

Cat. No.: B1585945
CAS No.: 50904-38-6
M. Wt: 267.09 g/mol
InChI Key: ADGMRCLDJLCOKF-UHFFFAOYSA-N
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Description

3-Bromo-4’-fluorodiphenyl ether is an organic compound with the molecular formula C12H8BrFO. It belongs to the class of diphenyl ethers, characterized by two phenyl rings linked by an ether bridge (C-O-C). This compound is notable for its unique arrangement of a bromine atom at the third position of one phenyl ring and a fluorine atom at the fourth prime position of the other phenyl ring .

Biochemical Analysis

Biochemical Properties

3-Bromo-4’-fluorodiphenyl ether plays a significant role in biochemical reactions due to its reactive bromine group. This group can be utilized as a starting material for further organic transformations, such as substitution or coupling reactions, to create more complex molecules with desired properties The compound interacts with various enzymes and proteins, facilitating these transformations

Cellular Effects

The effects of 3-Bromo-4’-fluorodiphenyl ether on various types of cells and cellular processes are not well-documented. Given its structure, it is likely to influence cell function by interacting with cell signaling pathways, gene expression, and cellular metabolism. The presence of the bromine and fluorine atoms may affect the compound’s reactivity and interactions within the cellular environment.

Molecular Mechanism

At the molecular level, 3-Bromo-4’-fluorodiphenyl ether exerts its effects through binding interactions with biomolecules. The ether bridge and the halogen atoms (bromine and fluorine) play crucial roles in these interactions. The compound may act as an enzyme inhibitor or activator, depending on the specific biochemical context. Changes in gene expression could also result from these interactions.

Temporal Effects in Laboratory Settings

In laboratory settings, the stability and degradation of 3-Bromo-4’-fluorodiphenyl ether are important considerations. The compound’s ether bond is generally stable, but strong acids or bases could lead to cleavage. Over time, the effects of the compound on cellular function may change, with potential long-term effects observed in in vitro or in vivo studies. Specific data on these temporal effects are limited.

Dosage Effects in Animal Models

The effects of 3-Bromo-4’-fluorodiphenyl ether vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, while at higher doses, toxic or adverse effects could be observed

Metabolic Pathways

3-Bromo-4’-fluorodiphenyl ether is involved in various metabolic pathways, interacting with enzymes and cofactors. The compound’s structure allows it to participate in reactions that influence metabolic flux and metabolite levels

Transport and Distribution

Within cells and tissues, 3-Bromo-4’-fluorodiphenyl ether is likely transported and distributed through interactions with transporters or binding proteins. These interactions may affect the compound’s localization and accumulation in specific cellular compartments. Specific details on the transport and distribution mechanisms are limited.

Subcellular Localization

The subcellular localization of 3-Bromo-4’-fluorodiphenyl ether is influenced by its structure and interactions with cellular components Targeting signals or post-translational modifications may direct the compound to specific compartments or organelles, affecting its activity and function

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Bromo-4’-fluorodiphenyl ether can be synthesized through various methods used for diphenyl ethers. One common method is the Williamson ether synthesis, which involves the reaction between a bromobenzene derivative and a fluorophenyl oxide derivative. The reaction typically requires a strong base, such as sodium hydride or potassium carbonate, to deprotonate the phenol, facilitating the nucleophilic attack on the bromobenzene derivative.

Industrial Production Methods: While specific industrial production methods for 3-Bromo-4’-fluorodiphenyl ether are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reagents and by-products.

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-4’-fluorodiphenyl ether can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

3-Bromo-4’-fluorodiphenyl ether finds applications primarily in scientific research, particularly in the field of organic synthesis. Its reactive bromine group makes it a valuable starting material for further organic transformations. Researchers utilize it in reactions like substitution or coupling to create more complex molecules with desired properties. Additionally, it is used in proteomics for affinity chromatography and protein modification studies.

Comparison with Similar Compounds

    3-Bromo-4’-chlorodiphenyl ether: Similar structure but with a chlorine atom instead of fluorine.

    3-Bromo-4’-methoxydiphenyl ether: Similar structure but with a methoxy group instead of fluorine.

Uniqueness: 3-Bromo-4’-fluorodiphenyl ether is unique due to the presence of both bromine and fluorine atoms, which influence its reactivity and properties. The combination of these substituents can enhance the compound’s stability and reactivity compared to unsubstituted diphenyl ethers .

Properties

IUPAC Name

1-bromo-3-(4-fluorophenoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8BrFO/c13-9-2-1-3-12(8-9)15-11-6-4-10(14)5-7-11/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADGMRCLDJLCOKF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)OC2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8BrFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80381081
Record name 3-Bromo-4'-fluorodiphenyl ether
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80381081
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50904-38-6
Record name 1-Bromo-3-(4-fluorophenoxy)benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=50904-38-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Bromo-4'-fluorodiphenyl ether
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80381081
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 1-bromo-3-iodo-benzene (1.00 g, 3.55 mmol), 4-fluorophenol (462 mg, 3.59 mmol), N,N-dimethylglycine hydrochloride (149 mg, 1.06 mmol), and cesium carbonate (2.28 g, 7.00 mmol) in DMA was added CuI (66.8 mg, 0.351 mmol). The reaction mixture was heated at 90° C. for 48 h, cooled to rt, and then poured into water and extracted with EtOAc (3×). The organic layers were combined, dried (Na2SO4), and concentrated. The crude residue was purified (FCC) to give the title compound as a colorless oil (319 mg, 32%).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
462 mg
Type
reactant
Reaction Step One
Quantity
149 mg
Type
reactant
Reaction Step One
Name
cesium carbonate
Quantity
2.28 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
CuI
Quantity
66.8 mg
Type
catalyst
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
32%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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